N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. It is classified as an oxalamide derivative, which indicates it contains an oxalamide functional group—characterized by the presence of an amide bond linked to an oxalic acid moiety. This compound is particularly notable for its role in inhibiting drug-resistant strains of viruses, including HIV-1 integrase, making it a subject of interest in medicinal chemistry and drug discovery efforts.
The synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can be achieved through several methods, with a focus on the coupling of appropriate amine and acid components. One common approach involves the reaction of 2-cyanophenylamine with a dimethylaminoethyl derivative followed by oxalyl chloride to form the oxalamide bond.
Technical Details:
The molecular structure of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can be represented by its chemical formula, C14H18N4O2. The compound features:
Data:
CN(C)CC(=O)N(C(=O)C1=CC=CC=C1C#N)C.The compound can participate in various chemical reactions typical of amides and aromatic compounds. Notably:
Technical Details:
The mechanism of action for N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide primarily involves its interaction with viral integrases. By binding to the active site of integrase enzymes, this compound inhibits their function, thereby preventing viral replication.
Process:
Data:
The physical and chemical properties of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide are crucial for its application in medicinal chemistry:
Relevant Data:
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5